2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid, also known as (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, is a compound that has garnered attention in the field of medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 263.29 g/mol. This compound is classified as a combustible solid and is primarily sourced from chemical suppliers for research purposes.
The synthesis of 2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, compounds of similar structure often utilize amide coupling reactions, where a carboxylic acid reacts with an amine to form an amide bond.
The synthesis may start from commercially available pyrazine derivatives and cyclohexyl acetic acid. The reaction conditions, such as temperature, solvent choice, and catalysts, would be critical in achieving high yields and purity. Techniques such as chromatography may be employed for purification post-synthesis.
The molecular structure of 2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid can be described using its InChI representation:
Key structural data includes:
The compound can participate in various chemical reactions typical for amino acids and amides. Potential reactions include:
Reactions involving this compound would require careful control of pH and temperature to prevent side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry would be used to confirm product formation and purity.
As a derivative of pyrazinamide, 2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid is believed to target specific biochemical pathways within microorganisms such as Mycobacterium tuberculosis. The mechanism involves disrupting membrane energetics and inhibiting membrane transport functions at acidic pH levels.
Research indicates that compounds similar to pyrazinamide inhibit fatty acid synthase I activity, which is crucial for bacterial survival. This inhibition leads to impaired lipid biosynthesis in pathogens.
The compound is classified as a combustible solid with a melting point that typically falls within the range of organic solids. Specific melting point data were not provided in the available literature.
Key chemical properties include:
Relevant analyses would typically involve determining solubility profiles and stability under various environmental conditions.
2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid has potential applications in pharmaceutical research, particularly in developing anti-tuberculosis drugs. Its structural similarity to known therapeutic agents suggests it could serve as a lead compound for further modifications aimed at enhancing efficacy against resistant strains of Mycobacterium tuberculosis.
The synthesis of 2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid hinges on sequential coupling reactions to form the critical carboxamido (CONH) linkage. Industrial routes typically employ pyrazine-2-carboxylic acid activation followed by condensation with (S)-2-amino-2-cyclohexylacetic acid derivatives. Key approaches include:
Table 1: Coupling Reagent Efficiency Comparison
| Reagent | Solvent | Temperature (°C) | Yield (%) | Byproduct Challenges |
|---|---|---|---|---|
| DIC/NHS | THF | 0–25 | 80–85 | Dicyclohexylurea precipitation |
| HATU | DMF | 25 | 88–90 | Tetramethylguanidine generation |
| PyBOP | DMF | 25 | 90–92 | Low solubility phosphates |
Palladium-catalyzed carbonylation offers a direct route to the pyrazinecarboxamide motif. Using pyrazine-2-carbonitrile as a precursor, Pd(PPh₃)₄ catalyzes carbon monoxide insertion in methanol at 80°C and 50 psi pressure, yielding methyl pyrazine-2-carboxylate. Subsequent aminolysis with the chiral glycine derivative achieves 75–78% yield over two steps. Challenges include catalyst deactivation by pyrazine nitrogen coordination and stringent CO safety protocols [6]. Modern coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperform traditional methods:
Preserving the (S)-stereochemistry at the α-carbon mandates tailored chiral auxiliaries. L-Proline-derived catalysts facilitate enantioselective α-amination of cyclohexylacetic acid precursors. Alternatively, Evans oxazolidinone auxiliaries control stereochemistry during glycine functionalization:
Solvent polarity directly governs coupling kinetics and byproduct formation. Dipolar aprotic solvents (DMF, NMP) accelerate activation of pyrazine-2-carboxylic acid but risk epimerization:
Table 2: Solvent Effects on Amidation Kinetics
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, min⁻¹) | Epimerization (%) |
|---|---|---|---|
| DMF | 38.3 | 0.42 | 1.5 |
| NMP | 32.2 | 0.38 | 1.2 |
| THF | 7.5 | 0.18 | 0.8 |
| Ethyl Acetate | 6.0 | 0.09 | 0.3 |
Industrial synthesis prioritizes cost efficiency and scalability, while academic methods focus on chiral purity. Key distinctions include:
CAS No.: 10477-99-3
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: